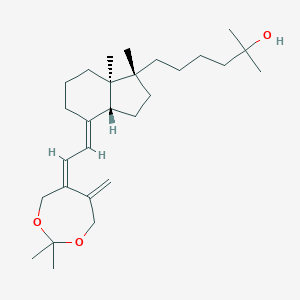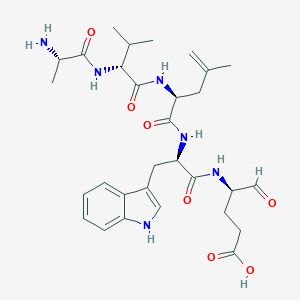
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclo(VLWGA) and is composed of five amino acids, namely valine, leucine, tryptophan, glutamic acid, and alanine.
Mecanismo De Acción
The mechanism of action of cyclo(VLWGA) is not fully understood. However, it is believed that the peptide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Cyclo(VLWGA) has also been shown to activate the opioid receptors, which are involved in the regulation of pain.
Efectos Bioquímicos Y Fisiológicos
Cyclo(VLWGA) has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the peptide has been shown to have antioxidant properties. Cyclo(VLWGA) has also been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyclo(VLWGA) in lab experiments is its stability. The cyclic structure of the peptide makes it more resistant to proteolysis, which can be a problem with linear peptides. However, one of the limitations of using cyclo(VLWGA) is its high cost of synthesis, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of cyclo(VLWGA). One direction is to further investigate the mechanism of action of the peptide. Understanding how cyclo(VLWGA) exerts its anti-inflammatory and analgesic effects can help in the development of new drugs for the treatment of inflammatory diseases. Another direction is to explore the potential applications of cyclo(VLWGA) in other fields, such as cancer research and neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of cyclo(VLWGA) in humans.
Métodos De Síntesis
The synthesis of cyclo(VLWGA) is a complex process that involves several steps. The most commonly used method for synthesizing this peptide is the solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. The peptide is then cleaved from the resin support and purified to obtain the final product.
Aplicaciones Científicas De Investigación
Cyclo(VLWGA) has been studied extensively for its potential applications in various fields. One of the most promising applications of this peptide is in the field of drug discovery. Cyclo(VLWGA) has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
136553-73-6 |
|---|---|
Nombre del producto |
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) |
Fórmula molecular |
C30H42N6O7 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-16(2)12-23(35-30(43)26(17(3)4)36-27(40)18(5)31)29(42)34-24(28(41)33-20(15-37)10-11-25(38)39)13-19-14-32-22-9-7-6-8-21(19)22/h6-9,14-15,17-18,20,23-24,26,32H,1,10-13,31H2,2-5H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,38,39)/t18-,20+,23-,24+,26+/m0/s1 |
Clave InChI |
DHIQQDQGWWOERP-SEHYTIIPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Otros números CAS |
136553-73-6 |
Secuencia |
AVXWE |
Sinónimos |
BE 18257A BE-18257A cyclo(Val-Leu-Trp-Glu-Ala) cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338A WS-7338A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
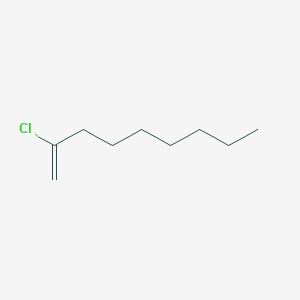
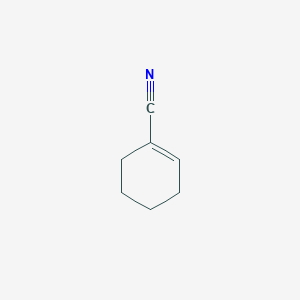
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
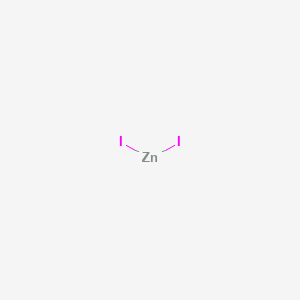
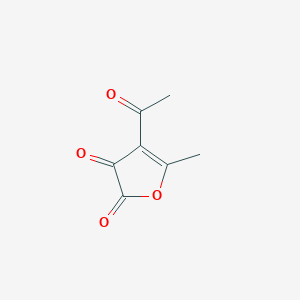
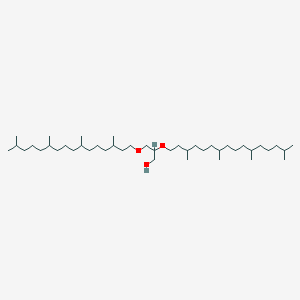
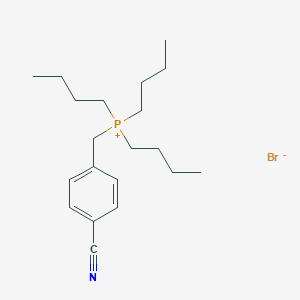
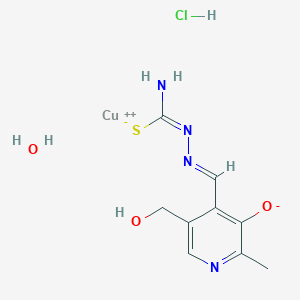
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
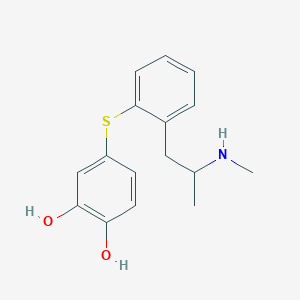
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

